2-(N'-Anthracen-9-ylmethylene-hydrazino)-N-cyclopropyl-2-oxo-acetamide
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Overview
Description
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE is a complex organic compound that features an anthracene moiety linked to a hydrazinecarbonyl group and a cyclopropylformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE typically involves the condensation of anthracene-9-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazone linkage. The resulting intermediate is then reacted with cyclopropyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazinecarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbonyl compounds.
Scientific Research Applications
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their activity. These interactions can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(MORPHOLIN-4-YL)PROPYL]FORMAMIDE
- N-[(1Z)-1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-CYCLOPROPYLFORMAMIDE is unique due to the presence of the cyclopropylformamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-cyclopropyloxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-15-9-10-15)20(25)23-21-12-18-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)18/h1-8,11-12,15H,9-10H2,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
WGAROQIAQGRASW-CIAFOILYSA-N |
Isomeric SMILES |
C1CC1NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1CC1NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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